3-Chloro-4,5-difluoropyridine
Overview
Description
3-Chloro-4,5-difluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2ClF2N. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 5 are replaced by chlorine and fluorine atoms.
Mechanism of Action
Target of Action
3-Chloro-4,5-difluoropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds . .
Mode of Action
Fluoropyridines in general are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound might interact with its targets in a unique way due to the presence of fluorine atoms.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the general properties of fluoropyridines, it can be inferred that the compound may have significant effects on various biological processes .
Biochemical Analysis
Biochemical Properties
3-Chloro-4,5-difluoropyridine plays a significant role in biochemical reactions due to its electron-withdrawing substituents, which can influence the reactivity and interaction with biomolecules. It interacts with enzymes, proteins, and other biomolecules through various mechanisms, including nucleophilic substitution and catalytic hydrogenation . These interactions can alter the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to changes in metabolic flux and the levels of metabolites within the cell . Additionally, its impact on gene expression can result in altered cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s electron-withdrawing groups can enhance its binding affinity to certain enzymes, leading to either inhibition or activation of enzymatic activity . These interactions can subsequently influence various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, which can affect its efficacy and impact on cells . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and altered metabolic pathways. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal cellular processes . Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and the levels of metabolites within cells, leading to changes in overall cellular metabolism . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . Studying the subcellular localization provides insights into the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4,5-difluoropyridine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). This reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved using a multi-step process. Starting with 2-aminopyridine, the compound undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then diazotized and subjected to a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment yield 2,3,5-trichloropyridine, which is then fluorinated using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4,5-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Substitution Reactions: The fluorine atoms can be substituted by other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF) is commonly used for fluorination reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
3-Chloro-4,5-difluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
- 3-Fluoropyridine
- 4-Chloro-3-fluoropyridine
- 2,3,5-Trichloropyridine
- 2,5-Difluoropyridine
Comparison: 3-Chloro-4,5-difluoropyridine is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridine ring. This arrangement imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and altered reactivity compared to its analogs. For instance, 3-Fluoropyridine lacks the chlorine atom, resulting in different reactivity and applications .
Properties
IUPAC Name |
3-chloro-4,5-difluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCQYKMRVIEPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649901 | |
Record name | 3-Chloro-4,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851178-98-8 | |
Record name | 3-Chloro-4,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4,5-difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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